molecular formula C8H5F3N2O2S B143402 N-Hydroxy Riluzole CAS No. 179070-90-7

N-Hydroxy Riluzole

Cat. No.: B143402
CAS No.: 179070-90-7
M. Wt: 250.20 g/mol
InChI Key: MFGRTKLVQQZZIE-UHFFFAOYSA-N
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Description

N-hydroxy Riluzole is a metabolite of the antiglutamatergic agent riluzole. It is formed from riluzole predominantly by the cytochrome P450 isoform CYP1A2 in human hepatic microsomes . The compound is known for its neuroprotective properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

Riluzole, and by extension this compound, operates through several mechanisms:

Biochemical Pathways

It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .

Pharmacokinetics

Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form this compound . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .

Result of Action

Riluzole, and by extension this compound, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of this compound could also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

N-Hydroxy Riluzole interacts with various enzymes and proteins. It is predominantly formed from riluzole by the cytochrome P450 (CYP) isoform CYP1A2 in human hepatic microsomes

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to have neuroprotective effects . The exact cellular processes it influences, its impact on cell signaling pathways, gene expression, and cellular metabolism are still being researched.

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of pathologic glutamatergic transmission in synapses of neurons via sodium channel blockade . It is also reported to directly inhibit the kainate and NMDA receptors

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is still being researched.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is a metabolite of riluzole and is formed predominantly by the cytochrome P450 (CYP) isoform CYP1A2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy Riluzole involves the hydroxylation of riluzole. This process is catalyzed by the cytochrome P450 enzyme system, specifically the CYP1A2 isoform . The reaction conditions typically involve the use of human hepatic microsomes to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound follows a similar pathway, utilizing biocatalysis with human hepatic microsomes or recombinant enzymes to achieve the hydroxylation of riluzole. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and enzyme concentration.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy Riluzole undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different metabolites.

    Reduction: Reduction reactions can convert this compound back to riluzole.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.

Major Products:

    Oxidation: Further oxidized metabolites of this compound.

    Reduction: Riluzole.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

N-hydroxy Riluzole has a wide range of applications in scientific research, including:

Properties

IUPAC Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGRTKLVQQZZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431979
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179070-90-7
Record name N-Hydroxyriluzole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYRILUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.81 g of hydroxylamine hydrochloride are added to 17.61 g of potassium hydroxide in solution in 350 ml of methanol at a temperature in the region of 20° C. and the reaction mixture is brought to reflux for 10 minutes. 13.24 g of 2-chloro-6-(trifluoromethoxy)benzothiazole are then added and the reaction is continued at reflux for 5 hours. After cooling to a temperature in the region of 20° C., the precipitate formed is filtered off and the filtrate concentrated to dryness under reduced pressure (15 mm Hg, 2 kPa). The crude product thus obtained is purified by flash chromatography on a silica column, using an ethyl acetate/cyclohexane (20/80 by volume) mixture as eluent. 7.35 g of 2-hydroxyamino-6-(trifluoromethoxy)benzothiazole are thus isolated in the form of an orangey-yellow powder melting with decomposition at 119° C. [(Analysis % calculated C: 38.40, H: 2.01, F: 22.78, N: 11.20, S: 12.82; % found C: 38.7, H: 1.9, F: 22.3, N: 11.1, S: 12.6); 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 373 K, δ in ppm): 7.22 (mt, 2H, H 4 and H 5), 7.62 (broad s, 1H, H 7), 9.55 and from 9.50 to 11.00 (respectively broad s and unresolved peak, each 1H, NHOH)].
Quantity
21.81 g
Type
reactant
Reaction Step One
Quantity
17.61 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy Riluzole
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Reactant of Route 5
N-Hydroxy Riluzole
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N-Hydroxy Riluzole

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